molecular formula C14H8FNO B7763333 3-(3-Fluoro-4-formylphenyl)benzonitrile

3-(3-Fluoro-4-formylphenyl)benzonitrile

Cat. No.: B7763333
M. Wt: 225.22 g/mol
InChI Key: MJQJAKMOSFNDDK-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-formylphenyl)benzonitrile is a benzonitrile derivative featuring a fluorinated aromatic ring with a formyl (-CHO) substituent. Its molecular structure comprises a benzonitrile core (C₆H₄CN) linked to a 3-fluoro-4-formylphenyl group, resulting in a planar, electron-deficient aromatic system. The fluorine atom and formyl group at the 3- and 4-positions of the phenyl ring confer distinct electronic and steric properties, making this compound a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

3-(3-fluoro-4-formylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO/c15-14-7-12(4-5-13(14)9-17)11-3-1-2-10(6-11)8-16/h1-7,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQJAKMOSFNDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-formylphenyl)benzonitrile typically involves the reaction of 3-fluoro-4-methylbenzonitrile with N,N-dimethylformamide dimethylacetal in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-formylphenyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: 3-(3-Fluoro-4-carboxyphenyl)benzonitrile.

    Reduction: 3-(3-Fluoro-4-aminophenyl)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-4-formylphenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-formylphenyl)benzonitrile involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The fluoro group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity in certain contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 3-(3-Fluoro-4-formylphenyl)benzonitrile with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C₁₄H₈FNO 225.22 (calc.) -CN, -F, -CHO (adjacent positions) High electrophilicity due to electron-withdrawing groups; reactive formyl site.
3-Chloro-4-(4-formylphenoxy)benzonitrile C₁₄H₈ClNO₂ 257.67 -CN, -Cl, -O-C₆H₄-CHO Chlorine substituent enhances lipophilicity; ether linkage reduces reactivity.
3-Fluoro-4-methylbenzonitrile C₈H₆FN 135.14 -CN, -F, -CH₃ Simpler structure; methyl group increases steric bulk but lowers reactivity.
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile C₉H₄F₃N₃ 211.14 -CN, -CF₃, diazirinyl ring Photoaffinity labeling applications; trifluoromethyl group enhances metabolic stability.
(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate Not provided ~350 (est.) -CN, -F, -NH₂, cyclopropylmethyl Chiral center; potential therapeutic agent with modified bioavailability.
Key Observations:
  • Electronic Effects : The target compound’s adjacent -F and -CHO groups create a strong electron-withdrawing effect, enhancing its electrophilicity compared to analogs like 3-Fluoro-4-methylbenzonitrile .
  • Reactivity : The formyl group in the target compound serves as a reactive site for condensation or nucleophilic addition reactions, unlike the inert trifluoromethyl group in or the methyl group in .
  • Steric Considerations : Bulky substituents in and may hinder interactions with biological targets, whereas the target compound’s planar structure favors binding in catalytic or receptor sites.

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